1-Bromo-3-(chloromethyl)-5-iodobenzene 1-Bromo-3-(chloromethyl)-5-iodobenzene
Brand Name: Vulcanchem
CAS No.: 1261448-47-8
VCID: VC16472120
InChI: InChI=1S/C7H5BrClI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
SMILES:
Molecular Formula: C7H5BrClI
Molecular Weight: 331.37 g/mol

1-Bromo-3-(chloromethyl)-5-iodobenzene

CAS No.: 1261448-47-8

Cat. No.: VC16472120

Molecular Formula: C7H5BrClI

Molecular Weight: 331.37 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(chloromethyl)-5-iodobenzene - 1261448-47-8

Specification

CAS No. 1261448-47-8
Molecular Formula C7H5BrClI
Molecular Weight 331.37 g/mol
IUPAC Name 1-bromo-3-(chloromethyl)-5-iodobenzene
Standard InChI InChI=1S/C7H5BrClI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
Standard InChI Key LPXVLTSKZRFEQX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1Br)I)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Structural Features

1-Bromo-3-(chloromethyl)-5-iodobenzene has the molecular formula C7_7H5_5BrClI and a molecular weight of 331.376 g/mol . Its structure consists of a benzene ring substituted with bromine at position 1, iodine at position 5, and a chloromethyl group (-CH2_2Cl) at position 3 (Figure 1). The chloromethyl group introduces a reactive site for further functionalization, while the halogens enable cross-coupling reactions.

Table 1: Key molecular descriptors

PropertyValueSource
Exact Mass329.831 g/mol
LogP (Partition Coefficient)3.79
Halogen SubstitutionBr (1), Cl (CH2_2Cl), I (5)

The compound’s LogP value of 3.79 suggests moderate lipophilicity, comparable to its analog 1-bromo-3-chloro-5-iodobenzene (LogP 3.70–4.12) . This property influences solubility in organic solvents like dichloromethane or THF, which are commonly used in its reactions.

Physicochemical Characteristics

Thermal and Optical Properties

While experimental data for melting point, boiling point, and density remain unreported, inferences can be drawn from structurally similar compounds. For example:

  • The parent compound 1-bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) melts at 85.8°C and boils at 280.4°C .

  • Its density is 2.272 g/mL, significantly higher than water due to heavy halogen atoms .

The chloromethyl group in 1-bromo-3-(chloromethyl)-5-iodobenzene likely reduces crystallinity compared to the non-alkylated analog, potentially lowering the melting point.

Spectroscopic Data

  • 1^1H NMR: A singlet for the chloromethyl (-CH2_2Cl) protons (~4.5 ppm) and aromatic protons deshielded by electron-withdrawing halogens.

  • 13^{13}C NMR: Peaks for the benzene carbons (110–140 ppm), chloromethyl carbon (~45 ppm), and halogenated carbons.

Mass spectrometry would show a molecular ion cluster around m/z 329.83 (M+^+) with isotopic patterns characteristic of bromine, chlorine, and iodine .

Synthesis and Reactivity

Friedel-Crafts Chloromethylation

Chloromethylation of 1-bromo-5-iodobenzene using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., AlCl3_3):

C6H3BrI+ClCH2OCH3AlCl3C6H3BrI(CH2Cl)+CH3OH\text{C}_6\text{H}_3\text{BrI} + \text{ClCH}_2\text{OCH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3\text{BrI}(\text{CH}_2\text{Cl}) + \text{CH}_3\text{OH}

This method is analogous to chloromethylation reactions reported for other aromatic systems .

Halogen Exchange Reactions

Lithiation of 1-bromo-3-chloro-5-iodobenzene followed by quenching with formaldehyde and subsequent chlorination:

C6H3BrClIn-BuLiC6H2BrClI-LiHCHOC6H3BrClI(CH2OH)SOCl2C6H3BrClI(CH2Cl)\text{C}_6\text{H}_3\text{BrClI} \xrightarrow{\text{n-BuLi}} \text{C}_6\text{H}_2\text{BrClI-Li} \xrightarrow{\text{HCHO}} \text{C}_6\text{H}_3\text{BrClI}(\text{CH}_2\text{OH}) \xrightarrow{\text{SOCl}_2} \text{C}_6\text{H}_3\text{BrClI}(\text{CH}_2\text{Cl})

Such halogen dance reactions are well-established in polyhalobenzene chemistry .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic aromatic substitution at iodine (activated by electron-withdrawing groups).

  • Buchwald–Hartwig amination or Suzuki coupling at bromine.

  • Radical reactions at the chloromethyl group (e.g., photochlorination).

Table 2: Comparative reactivity of halogens in the molecule

HalogenBond Dissociation Energy (kJ/mol)Preferred Reaction Type
I234Oxidative addition
Br285Cross-coupling
Cl (CH2_2Cl)339Nucleophilic substitution

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s multiple reactive sites make it valuable for constructing:

  • Kinase inhibitors: Iodine can be replaced with heterocycles via cross-coupling .

  • Anticancer agents: Chloromethyl groups are precursors to alkylating moieties .

Materials Science

  • Liquid crystals: Halogenated aromatics are used in mesogen synthesis.

  • Polymer precursors: The chloromethyl group enables grafting onto polymer backbones.

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